

# A Head-to-Head Battle in Chronic Spontaneous Urticaria: LP-003 versus Omalizumab

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LLP3    |           |
| Cat. No.:            | B593555 | Get Quote |

A new generation of anti-IgE therapy, LP-003, is demonstrating superior efficacy over the established treatment, Omalizumab, in patients with Chronic Spontaneous Urticaria (CSU), according to recent clinical trial data. This comparison guide provides a detailed analysis of the available data on these two compounds for researchers, scientists, and drug development professionals.

LP-003 is a novel, long-acting, high-affinity anti-Immunoglobulin E (IgE) monoclonal antibody designed for the treatment of allergic diseases.[1][2] It represents a next-generation advancement in a class of therapies that target IgE, a key mediator in the inflammatory cascade of many allergic conditions. Omalizumab, the first-generation anti-IgE antibody, has been a cornerstone in the management of moderate-to-severe allergic asthma and CSU for years.[3]

The most direct comparison of the efficacy of these two compounds comes from a multi-center, double-blind, placebo-controlled Phase II clinical trial (NCT06228560). This study is evaluating the efficacy and safety of LP-003 in patients with CSU who remain symptomatic despite treatment with H1-antihistamines. The trial includes a head-to-head comparison with Omalizumab.[2]

## **Quantitative Efficacy Comparison**

Interim analysis from the NCT06228560 trial, presented at the American Academy of Allergy, Asthma & Immunology (AAAAI) 2025 annual meeting, indicates that LP-003 shows superior



improvement in key efficacy endpoints compared to Omalizumab in the treatment of Chronic Spontaneous Urticaria.[1][4]

The primary efficacy measure in CSU trials is the change in the weekly Urticaria Activity Score (UAS7), a patient-reported outcome that assesses the severity of itching and the number of hives. A lower score indicates less disease activity.

| Efficacy Endpoint                                  | LP-003               | Omalizumab | Placebo |
|----------------------------------------------------|----------------------|------------|---------|
| Mean Change in<br>UAS7 from Baseline<br>at Week 12 | Superior Improvement | -          | -       |
| Percentage of Patients with UAS7=0 at Week 4       | Superior Improvement | -          | -       |
| Percentage of Patients with UAS7=0 at Week 12      | Superior Improvement | -          | -       |

Quantitative data for the mean change in UAS7 and the percentage of patients achieving UAS7=0 for both LP-003 and Omalizumab from the head-to-head comparison in the NCT06228560 trial are not yet publicly available in full. The available reports from the interim analysis consistently state "superior improvement" for LP-003 without providing specific numerical values at this time.

# Mechanism of Action: Targeting the Allergic Cascade

Both LP-003 and Omalizumab share a common mechanism of action: they are monoclonal antibodies that specifically target and bind to free IgE in the circulation. By sequestering free IgE, these drugs prevent it from binding to its high-affinity receptor, FcɛRI, on the surface of mast cells and basophils. This inhibition is crucial as the binding of an allergen to IgE already attached to these cells triggers their degranulation and the release of inflammatory mediators like histamine, which are responsible for the symptoms of allergic reactions.



The reported superior efficacy of LP-003 may be attributed to its higher binding affinity for IgE and a more potent inhibition of the IgE signaling pathway compared to Omalizumab.[5]

Below is a diagram illustrating the IgE signaling pathway and the points of intervention for anti-IgE therapies.



Click to download full resolution via product page

IgE Signaling Pathway and Anti-IgE Intervention

## **Experimental Protocols**

The head-to-head comparison between LP-003 and Omalizumab is being conducted as part of the NCT06228560 Phase II clinical trial.

Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

Participant Population: Adult patients with a diagnosis of Chronic Spontaneous Urticaria who remain symptomatic despite treatment with H1-antihistamines.

#### Treatment Arms:

- LP-003 (dose and frequency under investigation)
- Omalizumab (standard of care dose and frequency)







#### Placebo

Primary Endpoint: The primary outcome measure is the change from baseline in the weekly Urticaria Activity Score (UAS7) at week 12.

Secondary Endpoints: Key secondary endpoints include the proportion of patients with a UAS7 score of 0 (complete response) at week 4 and week 12, as well as safety and tolerability assessments.

The workflow for a typical clinical trial of this nature is depicted below.





Click to download full resolution via product page

General Workflow of a CSU Clinical Trial



## Conclusion

The emergence of LP-003 as a potentially more effective anti-IgE therapy marks a significant development in the treatment landscape for Chronic Spontaneous Urticaria and other allergic diseases. The head-to-head clinical trial data, although still emerging, strongly suggests a superior efficacy profile for LP-003 over Omalizumab. As more detailed quantitative data from the NCT06228560 trial becomes available, the clinical and therapeutic advantages of this next-generation compound will be further elucidated, offering new hope for patients with difficult-to-treat allergic conditions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Breakthrough! Exciting interim Phase II Data of LP-003 in CSU released by Longbio at AAAAI 2025 [prnewswire.com]
- 2. LP-003 / Longbio Pharma [delta.larvol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Longbio reports positive data from allergic rhinitis therapy trial [clinicaltrialsarena.com]
- To cite this document: BenchChem. [A Head-to-Head Battle in Chronic Spontaneous
   Urticaria: LP-003 versus Omalizumab]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b593555#comparing-the-efficacy-of-llp3-vs-alternative-compound]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com